molecular formula C14H20N2O3 B5683472 (3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine

(3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine

Cat. No. B5683472
M. Wt: 264.32 g/mol
InChI Key: AGPLLNMGIGONLX-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine is not fully understood. However, it has been proposed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that (3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine exhibits potent biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegeneration. It has also been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine in lab experiments is its potency and specificity. The compound has been found to exhibit high activity against specific disease targets, making it a promising candidate for drug development. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for the research on (3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine. One of the areas of interest is its use in cancer therapy. Further studies are needed to evaluate the compound's efficacy and safety in preclinical and clinical trials. Another area of research is the compound's potential use in the treatment of neurodegenerative disorders. Additional studies are needed to investigate the compound's mechanism of action and its effects on the central nervous system. Finally, the compound's antibacterial and antifungal properties also warrant further investigation for potential therapeutic applications.
Conclusion:
In conclusion, (3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine is a synthetic compound that has shown potential therapeutic applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential as a therapeutic agent.

Synthesis Methods

The synthesis of (3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine involves several steps. The starting material is 5-(methoxymethyl)furan-2-carbaldehyde, which is reacted with (R)-(-)-3-amino-1-cyclopropyl-2,3-dihydro-1H-inden-1-ol in the presence of a catalyst to yield the corresponding imine. Reduction of the imine with sodium borohydride followed by cyclization with triethylamine affords the final product.

Scientific Research Applications

(3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit potent activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has also been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[5-(methoxymethyl)furan-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-18-8-10-4-5-13(19-10)14(17)16-6-11(9-2-3-9)12(15)7-16/h4-5,9,11-12H,2-3,6-8,15H2,1H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPLLNMGIGONLX-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)N2CC(C(C2)N)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC=C(O1)C(=O)N2C[C@@H]([C@H](C2)N)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4S*)-4-cyclopropyl-1-[5-(methoxymethyl)-2-furoyl]pyrrolidin-3-amine

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